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[2] Niperotidine versus ranitidine in the treatment of duodenal ulcer. A multicenter, double-
blind, randomized, controlled trial - PubMed (1996-01-01) To compare the efficacy and
tolerability of niperotidine, a new H2-receptor antagonist, with ranitidine in the short-term
treatment of duodenal ulcer. PATIENTS AND METHODS: Three hundred and forty-two patients
with at least one endoscopically proven active duodenal ulcer were enrolled in a multicenter,
double-blind, randomized, parallel-group trial. One hundred and sixty-nine patients were
treated with niperotidine 400 mg twice a day (b.i.d.), and 173 with ranitidine 150 mg b.i.d. for 4
weeks. Endoscopy was repeated at the end of the treatment. Healing was defined as the
complete disappearance of all ulcer craters. ... (1996-01-01) Abstract. BACKGROUND:
Niperotidine is a new H2-receptor antagonist that has been shown to be a potent inhibitor of
gastric acid secretion in both animal and human studies. AIM: To compare the efficacy and
tolerability of niperotidine, a new H2-receptor antagonist, with ranitidine in the short-term
treatment of duodenal ulcer. PATIENTS AND METHODS: Three hundred and sixty-two patients
with at least one endoscopically proven active duodenal ulcer were enrolled in a multicenter,
double-blind, randomized, parallel-group trial. One hundred and eighty patients were treated
with niperotidine 400 mg twice a day (b.i.d.), and 182 with ranitidine 150 mg b.i.d. for 4 weeks.
Endoscopy was repeated at the end of the treatment. Healing was defined as the complete
disappearance of all ulcer craters. ... (1996-01-01) The healing rates after 4 weeks' treatment
were similar for the two drugs: 87% (147/169) of the patients treated with niperotidine and
88% (153/173) of those treated with ranitidine were healed. Both drugs were well tolerated. The
incidence of adverse events was similar in the two groups (niperotidine 11%, ranitidine 8%).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b042182?utm_src=pdf-interest
https://clinicaltrials.gov/study/NCT03313232
https://en.wikipedia.org/wiki/H2_receptor_antagonist
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/product/b042182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

CONCLUSIONS: Niperotidine 400 mg b.i.d. is as effective and as well tolerated as ranitidine
150 mg b.i.d. in the short-term treatment of duodenal ulcer. 3

[4] Acute liver injury related to the use of niperotidine - Journal of Hepatology (1997-09-01)
Niperotidine is a new H2-receptor antagonist which appears to be as effective as ranitidine in
the treatment of duodenal ulcer. We describe here four patients who developed an acute liver
injury, with a hepatocellular or mixed pattern, during treatment with niperotidine. The liver
damage was of differing severity and was accompanied by the presence of serum non-organ-
specific autoantibodies. All the patients recovered after drug withdrawal. The pathogenetic
mechanism of this drug-induced hepatotoxicity is probably immuno-allergic. 5 Niperotidine: A
Comparative Analysis of a Novel H2 Receptor Antagonist

For Immediate Release

[CITY, State] — Niperotidine, a novel histamine H2 receptor antagonist, has demonstrated
comparable efficacy to ranitidine in the short-term treatment of duodenal ulcers. However, its
development was halted due to concerns of liver toxicity. This guide provides a comprehensive
comparison of niperotidine with other H2 receptor antagonists, focusing on available
experimental data for an audience of researchers, scientists, and drug development
professionals.

Histamine H2 receptor antagonists are a class of drugs that decrease stomach acid production
by competitively blocking the action of histamine on the H2 receptors of parietal cells in the
stomach.[6] This class of drugs, which includes well-known members like cimetidine, ranitidine,
and famotidine, is used for treating conditions such as peptic ulcer disease and
gastroesophageal reflux disease (GERD).[6][7]

Performance and Efficacy

Clinical trials have been conducted to evaluate the efficacy and tolerability of niperotidine in
comparison to ranitidine. In a significant multicenter, double-blind, randomized, controlled trial,
362 patients with active duodenal ulcers were treated with either niperotidine (400 mg twice
daily) or ranitidine (150 mg twice daily) for four weeks. The study revealed similar healing rates
between the two drugs, with 87% of patients in the niperotidine group and 88% in the
ranitidine group showing complete ulcer healing.
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Another study involving 20 healthy volunteers investigated the effect of a single 460 mg
bedtime dose of niperotidine on nocturnal gastric acid secretion. The results showed that
niperotidine significantly increased the intragastric pH during the night, with a duration of
action between 5 to 7 hours. Specifically, the percentage of time the intragastric pH was above
4 was significantly higher in the niperotidine-treated group compared to the placebo group.

Niperotidine (460

Parameter Placebo p-value

mg)
Percentage of time 28.4% (median; 14.8- 7.4% (median; 1.4-
above pH 4 (22:00- 50.7% interquartile 10.7% interquartile <0.02
10:00) range) range)

) 85.8% (median; 59- 87.5% (median; 69.5-
Percentage of daytime ) ) ) ) o
) o 89.1% interquartile 90.1% interquartile Not significant

gastric acidity

range) range)

Table 1: Effect of Niperotidine on Intragastric pH in Healthy Subjects

In terms of potency, other H2 receptor antagonists have been compared extensively.
Famotidine is noted to be the most potent, being approximately eight times more potent than
ranitidine and 40 times more potent than cimetidine on a weight basis.

Safety and Tolerability

Initial studies suggested that niperotidine was well-tolerated, with an incidence of adverse
events similar to that of ranitidine (11% for niperotidine vs. 8% for ranitidine). However, post-
marketing surveillance and further studies revealed a significant safety concern. Reports
emerged of acute liver injury in patients treated with niperotidine. A study described four
patients who developed acute hepatocellular or mixed pattern liver injury, which resolved after
discontinuing the drug. This hepatotoxicity is suspected to be due to an immuno-allergic
mechanism. This severe adverse effect ultimately led to the withdrawal of niperotidine from
further development and clinical use.

In comparison, other H2 receptor antagonists generally have a good safety profile. The overall
incidence of side effects for this class of drugs is in the range of 2-3%. Cimetidine, the first H2
blocker, is known to interact with the cytochrome P-450 system, affecting the metabolism of
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other drugs. Famotidine does not share this interaction and has a lower incidence of side
effects like headache, dizziness, constipation, and diarrhea.

Mechanism of Action and Signaling Pathway

Like all H2 receptor antagonists, niperotidine acts as a competitive antagonist at the histamine
H2 receptors on gastric parietal cells. The binding of histamine to these Gs protein-coupled
receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic
AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which secretes
gastric acid. By blocking this initial step, H2 receptor antagonists effectively reduce gastric acid

Gastric Lumen

secretion.

Click to download full resolution via product page

Experimental Protocols

Intragastric pH Monitoring in Healthy Subjects
This study aimed to assess the effect of niperotidine on nocturnal gastric acid secretion.

o Subjects: Twenty healthy volunteers were randomly assigned to two groups: a placebo group
and a niperotidine-treated group (460 mg).

e Procedure: Intragastric acidity was measured over a 24-hour period using antimony
monocrystalline electrodes. The drug or placebo was administered at 22:00.

o Data Analysis: The percentage of time the intragastric pH remained above 4 during the
nocturnal period (22:00-10:00) was calculated and compared between the two groups. The
overall daytime gastric acidity was also compared. Statistical significance was determined
using appropriate tests (p < 0.02 was considered significant for the primary endpoint).
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Multicenter, Double-Blind, Randomized, Controlled Trial for Duodenal Ulcer

This clinical trial was designed to compare the efficacy and tolerability of niperotidine with
ranitidine for the treatment of duodenal ulcers.

o Patients: 362 patients with at least one endoscopically confirmed active duodenal ulcer were
enrolled.

o Treatment Regimen: Patients were randomly assigned to receive either niperotidine 400 mg
twice daily or ranitidine 150 mg twice daily for 4 weeks.

o Endpoint: The primary endpoint was the complete disappearance of all ulcer craters as
confirmed by endoscopy at the end of the 4-week treatment period.

o Safety Assessment: Adverse events were recorded throughout the study to evaluate the
tolerability of the treatments.

Conclusion

Niperotidine demonstrated efficacy comparable to ranitidine in inhibiting gastric acid secretion
and promoting the healing of duodenal ulcers. However, the emergence of drug-induced liver
injury as a significant adverse effect led to the cessation of its development. This case
underscores the critical importance of thorough post-marketing surveillance and long-term
safety evaluation in drug development. While niperotidine itself is not a viable therapeutic
agent, the data from its investigation contribute to the broader understanding of the
pharmacology and potential toxicities of H2 receptor antagonists. For researchers and drug
development professionals, the story of niperotidine serves as a crucial case study in
balancing efficacy with safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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